p-Cumylphenyl benzoate

Description

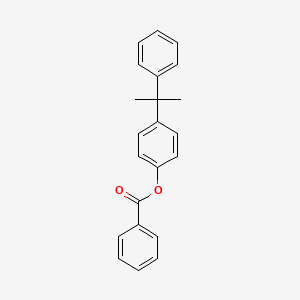

Structure

3D Structure

Properties

CAS No. |

64641-84-5 |

|---|---|

Molecular Formula |

C22H20O2 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

[4-(2-phenylpropan-2-yl)phenyl] benzoate |

InChI |

InChI=1S/C22H20O2/c1-22(2,18-11-7-4-8-12-18)19-13-15-20(16-14-19)24-21(23)17-9-5-3-6-10-17/h3-16H,1-2H3 |

InChI Key |

IKYNDBQJTHKDIL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformation Pathways of P Cumylphenyl Benzoate

Established Synthetic Routes for p-Cumylphenyl Benzoate (B1203000)

The synthesis of p-cumylphenyl benzoate is primarily achieved through esterification reactions, a cornerstone of organic chemistry for forming ester linkages. These methods typically involve the coupling of a phenol (B47542) with a carboxylic acid or its more reactive derivative.

Esterification Reactions Involving p-Cumylphenol and Benzoic Acid Derivatives

The most direct and commonly cited method for preparing this compound is the reaction between p-cumylphenol and a derivative of benzoic acid, most notably benzoyl chloride. google.comgoogle.com This approach, a variation of the Schotten-Baumann reaction, leverages the high reactivity of the acyl chloride to ensure an efficient conversion.

A documented procedure involves dissolving p-cumylphenol in a solvent like benzene (B151609) or toluene, along with a base such as triethylamine (B128534). google.com Benzoyl chloride is then added to the solution, typically under controlled temperature conditions. google.com The triethylamine acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. google.com Another variation employs zinc chloride as a catalyst to facilitate the reaction between p-cumylphenol and benzoyl chloride. google.com Following the reaction, a series of washing and purification steps, such as recrystallization or distillation, are used to isolate the final this compound product. google.comgoogle.com The conversion of p-cumylphenol in these reactions can be very high, often reaching 100%. google.com

Below is a table summarizing typical reaction conditions for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Yield | Reference |

| p-Cumylphenol | Benzoyl Chloride | Triethylamine | Benzene | 15-45 | Not Specified | google.com |

| p-Cumylphenol | Benzoyl Chloride | Zinc Chloride | Toluene | Not Specified | 99% (crude) | google.com |

Exploration of Alternative Benzoylation Strategies

While the use of benzoyl chloride is a well-established route, the broader field of organic synthesis offers alternative benzoylation strategies that could be applied to the synthesis of this compound. Benzoylation is a critical tool in chemical analysis, such as liquid chromatography-mass spectrometry (LC-MS), where it is used to derivatize molecules to improve their chromatographic retention and ionization. nih.gov

Systematic studies on benzoylation using benzoyl chloride have explored the impact of different bases, their concentrations, and reaction conditions on the efficiency of the derivatization of various functional groups, including phenols. nih.gov These studies highlight that tailoring the reaction conditions is crucial and that alternative methods can be superior for specific applications. nih.gov For instance, the direct esterification of p-cumylphenol with benzoic acid could be explored, although this typically requires strong acid catalysts and higher temperatures to overcome the lower reactivity of the carboxylic acid compared to the acyl chloride. researchgate.net Enzymatic approaches, using lipases as biocatalysts, have also been successfully employed for the synthesis of other benzoate esters, such as eugenyl benzoate, from their corresponding alcohol and benzoic acid. medcraveonline.com Such biocatalytic methods offer high selectivity under mild conditions and represent a potential green alternative for the synthesis of this compound. medcraveonline.com

Mechanistic Investigations of this compound Formation and Related Reactions

Understanding the underlying mechanisms of the reactions provides insight into reaction optimization and the chemical behavior of the target molecule.

Elucidation of Organic Reaction Mechanisms in Benzoate Ester Synthesis

The synthesis of this compound from p-cumylphenol and benzoyl chloride proceeds through a nucleophilic acyl substitution mechanism. libretexts.orgsavemyexams.com This multi-step process is fundamental to the chemistry of carboxylic acid derivatives.

The mechanism can be described as follows:

Nucleophilic Attack: The phenolic oxygen of p-cumylphenol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: A base, such as triethylamine, removes the proton from the phenolic oxygen (which is now positively charged) to yield the final ester product, this compound, and triethylammonium (B8662869) chloride. libretexts.org

This mechanism is analogous to other esterification reactions, including base-promoted hydrolysis (saponification), which also proceeds through the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com In acid-catalyzed esterifications (Fischer esterification), the carbonyl oxygen of the carboxylic acid is first protonated to increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the alcohol. libretexts.org For benzoate esters specifically, mechanistic studies using isotopic labeling have confirmed that in base-catalyzed hydrolysis, the cleavage occurs at the acyl-oxygen bond, not the alkyl-oxygen bond. masterorganicchemistry.com

Photochemical and Thermal Dissociation Dynamics of Aromatic Carboxylates

Aromatic carboxylates, the class of compounds to which this compound belongs, exhibit complex behavior when exposed to energy in the form of light or heat. Studies on the photodissociation of related compounds, such as the benzoate anion, provide critical insights into the potential transformation pathways of this compound under such conditions.

When aromatic carboxylate anions are irradiated with UV light, they can undergo decarboxylation, which is the loss of a molecule of carbon dioxide (CO₂). rsc.orgusc.eduresearchgate.net For the benzoate anion, experimental and computational studies show that upon photoexcitation, radical dissociation occurs, yielding a phenyl radical (C₆H₅•) and CO₂. rsc.org This process competes with photodetachment, where an electron is ejected from the anion. rsc.orgescholarship.org The benzoyloxy radical (C₆H₅COO•), a potential intermediate in this dissociation, is known to be highly unstable, with a low dissociation barrier of approximately 0.7 eV. rsc.org

This inherent instability suggests that upon photochemical or even thermal stress, the ester bond in this compound could undergo homolytic cleavage. This would likely lead to the formation of a p-cumylphenoxyl radical and a benzoyl radical. The latter could then rapidly lose CO₂ to form a phenyl radical. These reactive radical species can then participate in a variety of subsequent reactions. The study of these dissociation dynamics is crucial for understanding the stability and degradation pathways of such aromatic esters in various applications.

Molecular Structure, Electronic Structure, and Advanced Spectroscopic Characterization of P Cumylphenyl Benzoate

Sophisticated Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structure of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR can be used to determine the precise structure of p-cumylphenyl benzoate (B1203000).

¹H NMR: A proton NMR spectrum would reveal the number of distinct hydrogen environments in the p-cumylphenyl benzoate molecule. The chemical shift (δ) of each signal would indicate the electronic environment of the protons (e.g., aromatic vs. aliphatic), the integration of the signals would provide the ratio of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of adjacent, non-equivalent protons, thus establishing connectivity.

¹³C NMR: A carbon-13 NMR spectrum would show the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between carbonyl, aromatic, and aliphatic carbons. Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), could further distinguish between CH, CH₂, and CH₃ groups.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations between protons and carbons, confirming the bonding network of the entire molecule.

A thorough review of scientific literature and spectral databases did not yield specific, publicly available NMR spectra or detailed assignment data for this compound.

Vibrational spectroscopy probes the molecular vibrations of a compound and is highly effective for identifying functional groups.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would display absorption bands corresponding to the vibrational frequencies of its specific bonds. Key expected absorptions would include the strong C=O stretching vibration of the ester group, C-O stretching vibrations, C-H stretching from both the aromatic rings and the aliphatic cumyl group, and characteristic C=C stretching bands of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy, a complementary technique to IR, measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the symmetric vibrations of the benzene (B151609) rings and the C-C backbone of the cumyl group.

Photoelectron spectroscopy (PES) is a gas-phase technique that measures the ionization energies of molecules, providing direct insight into the energies of molecular orbitals. By irradiating a sample with high-energy photons, electrons are ejected, and their kinetic energies are measured. This data can be used to construct a molecular orbital diagram, offering a detailed picture of the electronic structure. For a related compound, benzoate, studies have shown that photodetachment can lead to decarboxylation. A similar investigation on this compound could reveal its dissociation pathways upon ionization.

Specific photoelectron spectroscopy studies focused on this compound have not been identified in the surveyed literature.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound, one could determine exact bond lengths, bond angles, and torsion angles of the molecule. This would unambiguously establish the conformation of the cumyl and benzoate groups relative to each other in the solid state and reveal details about intermolecular interactions, such as stacking, that dictate the crystal packing. For related ester derivatives, this method has been used to confirm molecular structures and analyze intermolecular hydrogen bonding.

A search of crystallographic databases and the scientific literature did not locate a solved crystal structure for this compound.

Theoretical and Computational Investigations of Electronic Structure

In conjunction with experimental techniques, theoretical and computational chemistry provides a powerful lens through which to examine molecular properties that are difficult or impossible to measure directly.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, can be used to model the geometry and electronic properties of this compound.

Geometry Optimization: These calculations can predict the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles that can be compared with experimental data if available.

Molecular Orbitals: A primary output of these calculations is the description of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial for understanding the molecule's reactivity, electronic transitions, and spectroscopic properties. For example, in similar aromatic systems, the HOMO and LUMO are often located on the π-system of the aromatic rings.

Electronic Properties: Other key properties, such as the molecular electrostatic potential (MEP) map, can be calculated. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions.

A review of the literature indicates that while these computational methods are widely applied to various organic molecules, specific quantum chemical studies detailing the electronic structure and molecular orbitals of this compound have not been published.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) stands as a powerful computational method to predict the molecular geometry and explore the potential energy surface of molecules like this compound. Application of DFT, for instance using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), would enable the optimization of the molecule's three-dimensional structure. researchgate.net This process would yield crucial data on bond lengths, bond angles, and dihedral angles, providing a precise model of its geometric configuration in the ground state.

Furthermore, DFT calculations could map the compound's energy landscape. This would involve identifying various conformers and the transition states that connect them, offering insights into the molecule's flexibility and the energy barriers associated with conformational changes. However, specific studies applying these DFT methods to this compound to determine its optimized geometry and energy profile are not available in the current body of scientific literature.

Computational Analysis of Intermolecular and Intramolecular Interactions

The study of non-covalent interactions is critical to understanding the behavior of a molecule in condensed phases. For this compound, computational methods such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) could be employed to investigate intramolecular interactions. These analyses would reveal hyperconjugative effects and steric repulsions between the cumyl, phenyl, and benzoate moieties, which dictate the molecule's preferred conformation.

Similarly, understanding intermolecular interactions is key to predicting its bulk properties. Computational models can be used to study potential π-π stacking interactions between the aromatic rings and van der Waals forces, which would govern its crystal packing and aggregation behavior. Studies on substituted phenyl benzoates have shown that remote substituents can influence the electronic nature of the entire molecule, suggesting that the cumyl group in this compound likely plays a significant role in its interaction profile. acs.org Despite the availability of these powerful computational tools, specific analyses of the intermolecular and intramolecular interactions of this compound have not been published.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations offer a window into the dynamic nature of molecules over time. By simulating the movement of atoms based on a force field, MD can provide a detailed picture of the conformational flexibility of this compound in various environments, such as in a solvent or in the solid state. These simulations could reveal the accessible range of dihedral angles, particularly around the ester linkage and the cumyl group, and the timescales of transitions between different conformational states.

MD simulations are also invaluable for predicting macroscopic properties derived from the collective behavior of molecules. However, to date, no specific molecular dynamics studies on this compound have been reported in the scientific literature. Such research would be essential for a complete understanding of its behavior in practical applications.

Degradation and Environmental Transformation Pathways of P Cumylphenyl Benzoate

Microbial Degradation Mechanisms of Aromatic Benzoates

The microbial breakdown of aromatic compounds, including benzoates, is a critical process in the biogeochemical cycling of carbon. Microorganisms have evolved diverse and complex metabolic pathways to utilize these compounds as sources of carbon and energy. The degradation strategies are broadly categorized into aerobic and anaerobic pathways, each involving distinct enzymatic systems.

Aerobic Catabolic Pathways and Key Enzyme Systems

Under aerobic conditions, the initial attack on the stable aromatic ring of benzoate (B1203000) typically involves the use of molecular oxygen as a co-substrate for oxygenase enzymes. researchgate.netresearchgate.net These enzymes introduce hydroxyl groups onto the aromatic nucleus, destabilizing it and preparing it for ring cleavage.

Several aerobic pathways for benzoate degradation have been identified in bacteria and fungi:

Dioxygenation to form Catechol: A common strategy in bacteria involves the action of a benzoate dioxygenase, which converts benzoate to a dihydrodiol intermediate. This is subsequently dehydrogenated to form catechol. ethz.ch The catechol then undergoes ring cleavage, either through ortho- or meta-cleavage pathways, leading to intermediates that can enter central metabolic pathways like the Krebs cycle. researchgate.netresearchgate.net

Monooxygenation to form Protocatechuate: This pathway is more prevalent in fungi. A monooxygenase hydroxylates benzoate to form 4-hydroxybenzoate, which is then further hydroxylated to protocatechuate. ethz.ch Protocatechuate is then funneled into ring-cleavage pathways.

CoA-Ligation Dependent Pathway: Some bacteria, such as Azoarcus evansii, utilize a "hybrid" pathway. Benzoate is first activated to its coenzyme A (CoA) thioester, benzoyl-CoA. ethz.ch This is then monooxygenated to form a 2,3-epoxy compound, which is subsequently hydrolyzed and oxidized to enter central metabolism. ethz.ch

Key enzyme systems in these aerobic pathways include:

Benzoate Dioxygenase: A multi-component enzyme system that catalyzes the dihydroxylation of the benzoate ring.

Catechol 1,2-Dioxygenase and Catechol 2,3-Dioxygenase: Enzymes that catalyze the ortho- and meta-cleavage of the catechol ring, respectively. nih.gov

Benzoate-CoA Ligase: Activates benzoate to benzoyl-CoA in the hybrid pathway. researchgate.net

Anaerobic Catabolic Pathways, Including Benzoyl-CoA Intermediates

In the absence of oxygen, microorganisms employ a different strategy for benzoate degradation. The central and most common intermediate in the anaerobic metabolism of many aromatic compounds is benzoyl-CoA . frontiersin.org The general pathway involves the following key steps:

Activation: Benzoate is activated to benzoyl-CoA by the enzyme benzoate-CoA ligase, an ATP-dependent reaction. frontiersin.org

Reductive Dearomatization: The aromatic ring of benzoyl-CoA is reduced by a key enzyme, benzoyl-CoA reductase . This is an energy-intensive step, often requiring the hydrolysis of ATP. frontiersin.org

Ring Cleavage and β-Oxidation-like Steps: The resulting non-aromatic ring is then opened hydrolytically and further processed through a series of reactions resembling the β-oxidation of fatty acids, ultimately yielding intermediates that can enter central metabolism. researchgate.net

This benzoyl-CoA pathway is a hallmark of anaerobic aromatic catabolism and has been extensively studied in various anaerobic and facultative anaerobic bacteria. researchgate.netmpg.de

Identification and Characterization of Benzoate-Degrading Microorganisms

A wide variety of microorganisms capable of degrading benzoate have been isolated from diverse environments, including soil and industrial wastewater. researchgate.net These microbes play a crucial role in the bioremediation of environments contaminated with aromatic pollutants.

| Microorganism Genus/Species | Metabolic Condition | Key Degradation Feature |

| Pseudomonas putida | Aerobic | Utilizes the β-ketoadipate pathway for benzoate degradation. researchgate.netresearchgate.net |

| Acinetobacter sp. | Aerobic | Degrades benzoate via the β-ketoadipate pathway, involving catechol 1,2-dioxygenase. nih.gov |

| Azoarcus sp. | Aerobic/Anaerobic | Capable of both aerobic (via a hybrid pathway) and anaerobic (via benzoyl-CoA) benzoate degradation. nih.gov |

| Thauera aromatica | Anaerobic (denitrifying) | A model organism for the study of anaerobic benzoate degradation via the benzoyl-CoA pathway. frontiersin.org |

| "Aromatoleum aromaticum" | Anaerobic (denitrifying) | Degrades a wide range of aromatic compounds, with benzoate as a central intermediate. mpg.de |

| Syntrophus aciditrophicus | Anaerobic (syntrophic) | Degrades benzoate in syntrophy with hydrogen-consuming microorganisms. researchgate.net |

| Rhodopseudomonas palustris | Anaerobic (phototrophic) | A phototrophic bacterium that degrades benzoate anaerobically. frontiersin.org |

This table presents a selection of well-characterized benzoate-degrading microorganisms.

Genetic and Proteogenomic Studies of Microbial Degradation Pathways

Modern -omics technologies have provided deep insights into the genetic and regulatory networks governing benzoate degradation.

Genetic Organization: The genes encoding the enzymes for benzoate catabolism are often found clustered together in operons on the bacterial chromosome or on plasmids. researchgate.netresearchgate.net For instance, in Pseudomonas putida, the ben and cat gene clusters encode the upper and lower parts of the aerobic benzoate degradation pathway, respectively. researchgate.netresearchgate.net In anaerobic bacteria like Azoarcus sp., the bzd gene cluster encodes the enzymes of the benzoyl-CoA pathway.

Regulatory Networks: The expression of these degradation pathways is tightly regulated to ensure that the enzymes are only produced when the substrate (benzoate) is present. Transcriptional regulators, such as BenR and CatR in Pseudomonas putida, control the expression of the ben and cat operons. researchgate.net In Azoarcus sp., the BoxR and BzdR proteins act as repressors for the aerobic and anaerobic benzoate degradation pathways, respectively, with benzoyl-CoA often serving as the inducer molecule. nih.gov

Proteogenomic and Metabolomic Analyses: Proteomic studies, which analyze the entire protein complement of a cell, have been instrumental in identifying the key enzymes expressed during growth on benzoate. nih.gov For example, comparative proteomics of Acinetobacter sp. grown on benzoate versus other carbon sources has confirmed the induction of enzymes of the β-ketoadipate pathway. nih.gov Metabolomic approaches, which identify and quantify intracellular metabolites, have helped to elucidate the metabolic fluxes and identify potential bottlenecks in the degradation pathways.

Abiotic Environmental Transformation Processes

Besides microbial degradation, abiotic processes can also contribute to the transformation of benzoate esters in the environment.

Hydrolysis Kinetics and Product Formation in Aqueous Environments

Ester linkages, such as the one in p-cumylphenyl benzoate, are susceptible to hydrolysis, which is the cleavage of the bond by the addition of a water molecule. This process can be influenced by pH, temperature, and the presence of catalysts.

While specific data for this compound is lacking, studies on other substituted phenyl benzoates show that the rate of alkaline hydrolysis is influenced by the nature and position of substituents on both the phenyl and benzoate rings. rsc.org The hydrolysis of a benzoate ester like this compound would yield benzoic acid and the corresponding phenol (B47542) (p-cumylphenol).

The rate of hydrolysis is generally dependent on the pH of the aqueous environment. The reaction can be catalyzed by both acids and bases, though alkaline-catalyzed hydrolysis is often more significant for phenyl esters. Kinetic studies on various benzoate esters have been performed to understand the influence of electronic and steric effects of substituents on the reaction rate. rsc.orgrsc.orgnih.govnih.gov For instance, electron-withdrawing groups on the phenyl ring generally increase the rate of alkaline hydrolysis. The bulky p-cumyl group on the phenol moiety of this compound would likely exert a steric influence on the hydrolysis rate.

Photodegradation Mechanisms and Environmental Phototransformation

The transformation of chemical compounds in the environment under the influence of light, known as photodegradation or photolysis, is a critical process affecting their persistence. This can occur through two primary mechanisms: direct and indirect photolysis. oecd.org Direct photolysis involves the chemical directly absorbing solar radiation, leading to an excited state and subsequent transformation. Indirect photolysis occurs when other substances in the environment, known as photosensitizers (like dissolved organic matter), absorb light and produce reactive species such as hydroxyl radicals (HO•) that then react with the chemical. oecd.orgacs.org

For this compound, its aromatic structure, containing both a benzoate and a p-cumylphenyl group, suggests it has the potential to absorb ultraviolet (UV) radiation present in sunlight. The most probable photochemical transformation pathway is the cleavage of the ester bond. This reaction would yield two primary photoproducts: p-cumylphenol and benzoic acid.

Table 1: Potential Phototransformation Products of this compound

{ "type": "table", "columns": [ { "name": "Initial Compound" }, { "name": "Potential Primary Products" }, { "name": "Potential Subsequent Reactions" } ], "rows": [ { "cells": [ { "value": "this compound" }, { "value": "p-Cumylphenol" }, { "value": "Further oxidation and ring-opening reactions." } ] }, { "cells": [ { "value": "" }, { "value": "Benzoic Acid" }, { "value": "Known to undergo further degradation to compounds like catechol before ring cleavage." } ] } ] }

Environmental Fate and Transport Research Methodologies

To comprehensively evaluate the environmental risk of a chemical like this compound, researchers employ a variety of methodologies to study its fate and transport. These investigations focus on how the compound moves between and partitions into different environmental compartments—soil, water, and air. Key processes studied include its tendency to bind to solids (sorption), its potential to escape into the atmosphere (volatilization), and its breakdown by living organisms (biotransformation). The results of these studies are fundamental to predicting environmental concentrations, persistence, and potential exposure routes.

Sorption and Desorption Behavior in Soil and Sediment Matrices

Sorption is the process by which a chemical binds to solid particles, such as soil or sediment, while desorption is the reverse process where it is released back into the water. dpird.wa.gov.au For organic chemicals, a crucial factor governing this behavior is the organic carbon-water (B12546825) partition coefficient (Koc), which describes the chemical's tendency to partition between organic carbon in the solid phase and the surrounding water. wiley.comepa.gov

This compound is a large, hydrophobic molecule, as indicated by its chemical formula (C22H20O2) and a high predicted octanol-water partition coefficient (XlogP = 6.4). uni.lu Compounds with high hydrophobicity and high log Kow values typically exhibit strong sorption to the organic fraction of soils and sediments. wiley.comresearchgate.net This strong binding results in high Koc values, which in turn leads to low mobility in aquatic environments and a tendency to accumulate in sediment.

While specific experimental Koc values for this compound are not available in the reviewed literature, its behavior can be inferred from these principles. The primary research methodologies to determine these parameters experimentally are well-established.

Table 2: Research Methodologies for Sorption and Desorption Analysis

{ "type": "table", "columns": [ { "name": "Methodology" }, { "name": "Principle" }, { "name": "Key Parameters Measured" } ], "rows": [ { "cells": [ { "value": "Batch Equilibrium Studies" }, { "value": "A known mass of soil or sediment is mixed with a water solution containing the chemical of interest. The mixture is agitated until equilibrium is reached. The concentrations in the water and solid phases are then measured." }, { "value": "Soil-water distribution coefficient (Kd), Freundlich sorption coefficient (Kf), Organic carbon-water partition coefficient (Koc)." } ] }, { "cells": [ { "value": "Column Studies (Leaching)" }, { "value": "A soil column is continuously eluted with a solution containing the chemical. The concentration of the chemical in the outflow (leachate) is measured over time to generate a breakthrough curve." }, { "value": "Retardation factor (R), dispersion coefficient, and mobility assessment." } ] }, { "cells": [ { "value": "Sequential Extraction" }, { "value": "Soil or sediment is repeatedly washed with a fresh solution (e.g., water or a salt solution) to measure the rate and extent of chemical release over time, characterizing the desorption process." }, { "value": "Desorption rates and the fraction of reversibly bound chemical." } ] } ] }

Biotransformation and Potential for Environmental Persistence

Biotransformation is the chemical alteration of a substance by living organisms, a key factor in determining a compound's environmental persistence. For this compound, the most probable initial step in its biodegradation is the enzymatic hydrolysis of the ester linkage. This reaction would be catalyzed by esterase enzymes produced by various microorganisms, splitting the molecule into its two constituent parts: p-cumylphenol and benzoic acid .

Benzoic Acid: The biodegradation of benzoic acid is well-documented. It serves as a common intermediate in the breakdown of many aromatic compounds and is readily metabolized by a wide range of microorganisms, such as those from the Pseudomonas genus, under both aerobic and anaerobic conditions. wits.ac.zafrontiersin.orgresearchgate.netnih.gov The typical pathway involves conversion to catechol, followed by enzymatic cleavage of the aromatic ring. nih.gov

p-Cumylphenol: This alkylphenol is expected to be more resistant to degradation. Studies on p-cumylphenol and similar alkylphenols show that while microbial degradation can occur, the process can be slow. repec.orgmdpi.com The bulky cumyl group (a 2-phenylpropan-2-yl group) can create steric hindrance, making it more difficult for microbial enzymes to access and break down the aromatic ring. Research has shown that p-cumylphenol is not readily biodegradable under standard test conditions and may persist in the environment. windows.net Its formation as a breakdown product from the biodegradation of polycarbonate plastics has also been observed. sjtu.edu.cn

Given these pathways, the environmental persistence of this compound is likely to be significant. While the initial ester hydrolysis may occur, the subsequent slow degradation of the p-cumylphenol moiety would be the rate-limiting step, leading to the accumulation of this persistent and ecotoxicologically relevant metabolite. mdpi.comwindows.net

Table 4: Proposed Biotransformation Pathway for this compound

{ "type": "table", "columns": [ { "name": "Step" }, { "name": "Reaction" }, { "name": "Products" }, { "name": "Known Subsequent Fate" } ], "rows": [ { "cells": [ { "value": "1. Initial Hydrolysis" }, { "value": "Enzymatic cleavage of the ester bond in this compound." }, { "value": "p-Cumylphenol and Benzoic Acid" }, { "value": "Products enter separate degradation pathways." } ] }, { "cells": [ { "value": "2a. Benzoate Degradation" }, { "value": "Oxidation and ring cleavage by various microorganisms." }, { "value": "Catechol, then further breakdown to simpler organic acids and eventually CO2 and water." }, { "value": "Considered to be a relatively rapid and well-established pathway. wits.ac.zanih.gov" } ] }, { "cells": [ { "value": "2b. p-Cumylphenol Degradation" }, { "value": "Microbial oxidation." }, { "value": "Various hydroxylated intermediates." }, { "value": "Considered slow and potentially incomplete, leading to environmental persistence. repec.orgwindows.net" } ] } ] }

Table 5: List of Chemical Compounds Mentioned

{ "type": "table", "columns": [ { "name": "Compound Name" } ], "rows": [ { "cells": [ { "value": "this compound" } ] }, { "cells": [ { "value": "p-Cumylphenol" } ] }, { "cells": [ { "value": "Benzoic Acid" } ] }, { "cells": [ { "value": "Catechol" } ] }, { "cells": [ { "value": "Hydroxyl radical" } ] } ] }

Applications and Functionalization in Advanced Materials Science and Polymer Chemistry

Role of p-Cumylphenyl Benzoate (B1203000) as a Modifying Agent in Polymer Systems

Research into p-cumylphenyl benzoate has explored its function as an additive in various polymer systems. These studies have primarily focused on its ability to alter the physical and processing properties of polymers without chemically bonding to the polymer chains.

This compound has been identified as a useful processing aid and lubricant, particularly in the extrusion of rigid polyvinyl chloride (PVC). tandfonline.com Its effectiveness in this application is demonstrated in formulations where it is incorporated into a blend of PVC resin, stabilizers, and other additives. During extrusion, the compound helps to reduce friction between the polymer melt and the metal surfaces of the processing equipment. This lubricating effect can lead to a smoother extrusion process, reduced energy consumption, and an improved surface finish of the final product. A patent describes a formulation for rigid PVC that includes this compound, highlighting its utility in this context. tandfonline.com

Currently, there is a lack of available scientific literature or patent documentation detailing the specific use of this compound as an accelerator or a reactive diluent in thermosetting resins such as epoxies or unsaturated polyesters. These applications typically require molecules with specific reactive functional groups that can participate in the curing reaction, which this compound lacks in its stable ester form.

Esters of p-cumylphenol, including this compound, have been evaluated as non-reactive plasticizers for polymers like polyurethanes and polyvinyl chloride. tandfonline.com Plasticizers are additives that increase the flexibility and durability of a material. In this role, this compound positions its molecules between the polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature of the polymer. A patent has noted that esters of cumylphenol are useful as non-reactive plasticizers for polyurethanes and that the benzoate ester, in particular, may be used for rigid PVC. tandfonline.com The incorporation of this bulky molecule can effectively soften the polymer matrix, making it more pliable and less brittle.

Research on Derivatives of this compound in Polymer Synthesis

The functionalization of the p-cumylphenyl moiety into a polymerizable monomer has opened avenues for creating new polymers with unique thermal and mechanical properties.

A significant derivative, p-cumylphenyl methacrylate (B99206) (CPMA), has been synthesized and studied. The synthesis is typically achieved by reacting p-cumylphenol with methacryloyl chloride in the presence of a base like triethylamine (B128534). bohrium.comtandfonline.com This process attaches a polymerizable methacrylate group to the p-cumylphenyl structure.

The resulting CPMA monomer can then undergo free-radical polymerization to form its homopolymer, poly(p-cumylphenyl methacrylate), or it can be copolymerized with other monomers, such as ethyl methacrylate (EMA) or glycidyl (B131873) methacrylate (GMA). bohrium.comresearchgate.net Studies have detailed the synthesis of various copolymers of CPMA with EMA at different feed ratios using initiators like benzoyl peroxide. bohrium.com The characterization of these polymers using techniques such as FT-IR, ¹H NMR, and ¹³C NMR has confirmed their chemical structures. bohrium.comresearchgate.net

The incorporation of the sterically bulky p-cumylphenyl group into polymer chains has a pronounced effect on their thermal properties. Specifically, it significantly increases the glass transition temperature (Tg) of the resulting polymers. tandfonline.comtandfonline.com The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The bulky, rigid side group of the CPMA unit restricts the rotational motion of the polymer backbone, thus requiring more thermal energy for the chains to move, which results in a higher Tg. tandfonline.com

Research on copolymers of p-cumylphenyl methacrylate (CPMA) and ethyl methacrylate (EMA) has systematically shown that the Tg of the copolymer increases with a higher content of CPMA. bohrium.com This demonstrates a tunable approach to designing polymers with specific thermal resistance. For instance, while the homopolymer of ethyl methacrylate has a relatively low Tg, the incorporation of CPMA elevates this value substantially. The thermal stability of these copolymers has also been investigated using thermogravimetric analysis (TGA), which has shown that the copolymers possess excellent thermal stability. bohrium.com

Below are interactive data tables summarizing the effect of CPMA content on the glass transition temperature of poly(CPMA-co-EMA) copolymers.

Glass Transition Temperatures of Poly(CPMA-co-EMA) Copolymers

| Copolymer | Mole % CPMA in Feed | Mole % EMA in Feed | Glass Transition Temperature (Tg) in °C |

|---|---|---|---|

| P(CPMA-co-EMA)1 | 20 | 80 | 104 |

| P(CPMA-co-EMA)2 | 40 | 60 | 123 |

| P(CPMA-co-EMA)3 | 60 | 40 | 142 |

| P(CPMA-co-EMA)4 | 80 | 20 | 161 |

Data derived from studies on the thermal properties of p-cumylphenyl methacrylate copolymers. bohrium.com

The molecular weights and polydispersity indexes of these copolymers have been determined by gel permeation chromatography (GPC), providing a comprehensive understanding of their molecular architecture. bohrium.comresearchgate.net The findings indicate that the bulky p-cumylphenyl group is a valuable component for synthesizing high-performance polymers with enhanced thermal stability. bohrium.com

Lack of Publicly Available Research on this compound in Specified Advanced Materials Applications

Extensive searches of scientific literature and materials science databases have revealed a significant gap in publicly available research regarding the specific applications of the chemical compound This compound in the design of liquid crystalline polymers, its integration into biodegradable polymer compositions, and its use in developing novel materials with tunable physicochemical characteristics.

While research exists on various benzoate-containing mesogens for liquid crystalline polymers and on a wide array of biodegradable polymer composites, direct studies focusing on the incorporation and functionalization of this compound in these advanced material contexts could not be identified. The available literature primarily discusses related but distinct compounds, such as p-cumyl phenyl methacrylate, or provides general methodologies for the synthesis of polymer systems with other benzoate derivatives.

Consequently, it is not possible to provide a detailed, evidence-based article on the specific topics requested in the outline due to the absence of published research findings on this compound within these specialized areas of polymer and materials science. Further investigation would require original laboratory research to determine the potential and properties of this compound in these applications.

Advanced Analytical Methodologies for Research and Quantification of P Cumylphenyl Benzoate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating p-cumylphenyl benzoate (B1203000) from complex matrices and enabling its accurate quantification. The choice between High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) would depend on the compound's physicochemical properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

Developing a robust HPLC method is a crucial step for the accurate analysis of chemical compounds. The process involves a systematic optimization of several parameters to achieve the desired separation and detection. For a compound like p-cumylphenyl benzoate, a reversed-phase HPLC method would likely be the most suitable approach.

Key considerations for HPLC method development include the selection of an appropriate stationary phase, typically a C8 or C18 column, which separates compounds based on their hydrophobicity. The mobile phase composition, a mixture of a weak acid or buffer and an organic solvent such as acetonitrile or methanol, would be meticulously adjusted to achieve optimal retention and peak shape for this compound. The flow rate of the mobile phase and the column temperature are also critical parameters that influence the separation efficiency. Detection is commonly performed using a UV detector, with the wavelength selected to maximize the absorbance of the analyte.

The following table outlines typical parameters that would be investigated during the development of an HPLC method for this compound, based on methods for similar compounds.

| Parameter | Typical Starting Conditions | Optimization Goal |

| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm particle size | Achieve good peak shape and resolution from interfering compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic | Elute the analyte with a reasonable retention time and symmetrical peak shape. |

| Flow Rate | 1.0 mL/min | Optimize for analysis time and separation efficiency. |

| Detection | UV-Vis Detector at a specific wavelength (e.g., 230 nm) | Maximize sensitivity and selectivity for this compound. |

| Injection Volume | 10-20 µL | Ensure reproducibility and avoid column overloading. |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Improve peak shape and reduce viscosity of the mobile phase. |

Method validation, following guidelines from the International Council for Harmonisation (ICH), is an essential final step to ensure the method is accurate, precise, linear, and robust for its intended purpose.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved through the use of columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.

The application of UPLC for the analysis of this compound would offer several advantages. The increased peak capacity and resolution would be particularly beneficial for separating the analyte from impurities or other components in complex sample matrices. The shorter analysis times would lead to higher sample throughput, which is advantageous in research and quality control environments.

The principles of method development for UPLC are similar to those for HPLC, involving the optimization of the column, mobile phase, and other chromatographic parameters. However, the transition from an HPLC to a UPLC method requires careful consideration of the different operating pressures and volumes.

Gas Chromatography (GC) Approaches for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile or thermally labile compounds, a derivatization step is often necessary to convert them into more volatile derivatives suitable for GC analysis.

Given the structure of this compound, it may possess sufficient volatility and thermal stability for direct GC analysis. The selection of an appropriate GC column is critical for achieving good separation. A common choice for the analysis of a wide range of organic compounds is a column with a 5% phenyl methyl siloxane stationary phase. The oven temperature program, carrier gas flow rate, and injector temperature would be optimized to achieve the best chromatographic performance.

If derivatization is required to improve volatility or detection, common approaches include silylation or acylation. However, for a benzoate ester, direct analysis is often feasible.

Mass Spectrometry Integration for Identification and Trace Analysis

The coupling of chromatographic techniques with mass spectrometry (MS) provides a highly sensitive and selective analytical platform for the identification and quantification of compounds, even at trace levels.

LC-MS and GC-MS Coupled Techniques for Complex Samples

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the analysis of complex samples.

GC-MS would be a suitable technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns.

LC-MS is a versatile technique that can be applied to a broader range of compounds, including those that are not amenable to GC analysis. For this compound, an LC-MS method would involve separating the compound using liquid chromatography and then introducing it into the mass spectrometer. The choice of ionization source is a critical parameter in LC-MS method development.

The following table summarizes the key features and considerations for LC-MS and GC-MS analysis of this compound.

| Technique | Sample Requirements | Ionization Methods | Key Advantages |

| GC-MS | Volatile and thermally stable | Electron Ionization (EI), Chemical Ionization (CI) | Provides detailed structural information through fragmentation. |

| LC-MS | Soluble in a suitable liquid mobile phase | Electrospray Ionization (ESI), APCI, APPI | Applicable to a wider range of compound polarities. |

Advanced Ionization Methods for Enhanced Detection

The choice of ionization method in mass spectrometry is crucial for achieving optimal sensitivity and generating informative mass spectra. While standard techniques like Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS are widely used, advanced ionization methods can offer enhanced detection for specific analytes.

For LC-MS analysis of this compound, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) could be considered as alternatives to ESI. APCI is suitable for less polar compounds that are not efficiently ionized by ESI. APPI can ionize compounds that are difficult to analyze by either ESI or APCI, extending the range of compounds that can be analyzed by LC-MS. The selection of the most appropriate ionization technique would depend on the specific chemical properties of this compound and the desired analytical outcome.

Method Validation Protocols in Academic Research

Method validation is a critical component of analytical science, ensuring that a chosen method is reliable, reproducible, and fit for its intended purpose. For a compound like this compound, any newly developed analytical method would need to undergo rigorous validation protocols as outlined by international standards.

Rigorous Assessment of Accuracy, Precision, and Selectivity

A core aspect of method validation involves the assessment of accuracy, precision, and selectivity.

Accuracy refers to the closeness of a measured value to a standard or known true value. For this compound, this would be determined by analyzing a certified reference material or by spiking a blank matrix with a known amount of the compound and measuring the recovery.

Precision is the degree to which repeated measurements under unchanged conditions show the same results. It is typically expressed as the relative standard deviation (RSD) of a series of measurements.

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. For this compound, this would involve demonstrating that the analytical signal is not affected by structurally similar compounds or impurities.

Without experimental data, a hypothetical representation of what a validation summary for a chromatographic method for this compound might look like is presented below. It is crucial to note that the following data is illustrative and not based on actual experimental results.

Hypothetical Method Validation Parameters for this compound Analysis

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (RSD%) | ≤ 2.0% | 1.2% |

| Selectivity | No interference at the retention time of the analyte | Peak purity > 0.999 |

Determination of Limit of Detection and Limit of Quantification

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters in method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These are typically determined by analyzing a series of low-concentration standards and assessing the signal-to-noise ratio or the standard deviation of the response.

For this compound, the LOD and LOQ would be crucial for trace-level analysis in various matrices. A hypothetical table of these limits for a potential analytical method is provided for illustrative purposes.

Hypothetical Detection and Quantification Limits for this compound

| Parameter | Method of Determination | Hypothetical Value (µg/mL) |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.05 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.15 |

Spectrophotometric and Other Spectroscopic Quantification Methods

Spectroscopic methods, such as UV-Vis spectrophotometry, are often employed for the quantification of compounds containing chromophores. This compound, with its aromatic rings, would be expected to absorb ultraviolet light, making spectrophotometry a potential analytical technique.

A spectrophotometric method would involve identifying the wavelength of maximum absorbance (λmax) for this compound and then creating a calibration curve by measuring the absorbance of a series of standards of known concentrations. However, the specificity of such a method could be a limitation if other components in a sample absorb at the same wavelength.

Other spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for structural elucidation but are typically used for qualitative rather than quantitative analysis unless specific, validated quantitative methods (qNMR) are developed.

Conclusion and Future Research Perspectives on P Cumylphenyl Benzoate

Synthesis of Key Academic Discoveries Regarding p-Cumylphenyl Benzoate (B1203000)

The primary documented discovery surrounding p-Cumylphenyl benzoate lies in its application as a processing aid and lubricant in polymer technology. Specifically, its synthesis and utility for rigid Polyvinyl Chloride (PVC) have been detailed.

The synthesis of this compound involves the reaction of p-cumylphenol with benzoyl chloride. In a typical procedure, p-cumylphenol is dissolved in a solvent such as benzene (B151609), with triethylamine (B128534) serving as a hydrogen chloride scavenger. Benzoyl chloride is then added, and the reaction mixture is heated. This process yields this compound as a pale yellow oil, which solidifies upon standing. google.com

The key application identified for this compound is in improving the extrusion process of rigid PVC. Research has shown that the addition of this compound to PVC formulations can lead to significant improvements in processing and material properties. google.com

| Property | PVC Formulation without this compound | PVC Formulation with this compound | Percentage Improvement |

|---|---|---|---|

| Extrusion Rate (inches/min) | 8.0 | 10.4 | 30% |

| Flexural Strength (psi) | 16,200,000 | 19,100,000 | 18% |

Data sourced from U.S. Patent 4,102,862. google.com

This discovery highlights the unique capability of the benzoate ester to enhance both the processing efficiency and the mechanical properties of PVC without compromising its impact strength. google.com Beyond this specific application, there is a significant lack of academic research into the fundamental chemical and physical properties of this compound.

Identification of Emerging Research Directions and Interdisciplinary Collaborations

The current knowledge gap surrounding this compound presents numerous opportunities for future research. Emerging directions could focus on a more comprehensive characterization of the compound and exploration of new applications.

Potential Research Areas:

Advanced Material Science: Investigating the effect of this compound on other polymers beyond PVC could be a fruitful area of research. Its properties as a plasticizer and lubricant may be beneficial in a variety of thermoplastic and thermosetting resins.

Liquid Crystal Research: Phenyl benzoate derivatives are known to exhibit liquid crystalline properties. A systematic study of this compound and its derivatives could reveal potential applications in display technologies or as components in advanced optical materials.

Computational Chemistry: Theoretical studies could be employed to predict the physical, chemical, and thermal properties of this compound. Such studies could guide experimental work and accelerate the discovery of new applications.

Interdisciplinary Collaborations:

Chemical Engineering and Materials Science: Collaborative efforts between chemical engineers, who can optimize the synthesis and processing of the compound, and materials scientists, who can characterize its effects on various materials, would be essential for developing new applications.

Organic Chemistry and Polymer Science: Organic chemists could focus on synthesizing novel derivatives of this compound with tailored properties, while polymer scientists could investigate their incorporation into new polymer systems.

Anticipated Methodological Advancements and Persistent Challenges in its Study

Future research on this compound will likely benefit from modern analytical and computational techniques. However, the primary challenge remains the lack of foundational academic research.

Anticipated Methodological Advancements:

Advanced Spectroscopy and Chromatography: Techniques such as 2D NMR, mass spectrometry, and advanced chromatographic methods can provide a more detailed characterization of this compound and its reaction byproducts.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to thoroughly investigate the thermal properties of the compound, which is crucial for its application in polymer processing.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the molecular structure and predict the properties of this compound, offering insights that can guide experimental design.

Persistent Challenges:

Lack of Foundational Data: The most significant challenge is the absence of a substantial body of academic literature. Researchers will need to establish fundamental data on the compound's properties before exploring more advanced applications.

Industrial Secrecy: It is possible that further research on this compound exists within industrial research and development but has not been published publicly. This can hinder academic research efforts.

Synthesis Optimization: While a synthesis method is documented, further research may be needed to optimize the process for higher yields, purity, and cost-effectiveness, particularly for new potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.